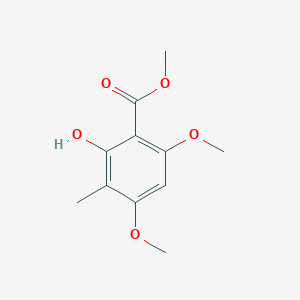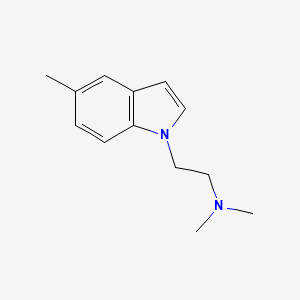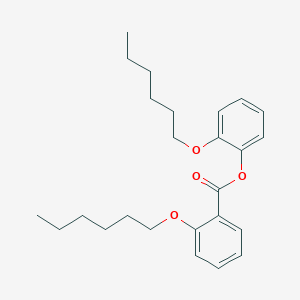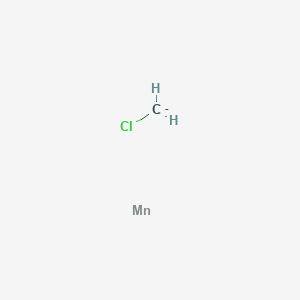
5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are often used in organic synthesis, materials science, and medicinal chemistry due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane likely involves the reaction of phenol derivatives with boron-containing reagents under controlled conditions. Typical reagents might include boronic acids or boron halides, and the reaction could be facilitated by catalysts or specific solvents.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis process. This might include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane may undergo various types of chemical reactions, including:
Oxidation: Conversion to boronic acids or other oxidized forms.
Reduction: Reduction of the boron center to form different boron-containing species.
Substitution: Replacement of the phenoxy or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield boronic acids, while substitution reactions could produce a variety of functionalized boron compounds.
科学研究应用
Chemistry
In chemistry, 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane could be used as a building block for the synthesis of more complex molecules. Its boron-containing structure might make it useful in cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology and Medicine
In biology and medicine, boron-containing compounds are often explored for their potential therapeutic properties. This compound might be investigated for its ability to interact with biological molecules, potentially leading to new drugs or diagnostic agents.
Industry
In industry, such compounds could be used in the development of new materials, including polymers and advanced composites. Their unique chemical properties might also make them useful in catalysis and other industrial processes.
作用机制
The mechanism of action for 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. In a chemical context, its boron center could participate in various catalytic cycles or chemical transformations.
相似化合物的比较
Similar Compounds
Similar compounds might include other boron-containing organic molecules, such as boronic acids, boronate esters, and boron-dipyrromethene (BODIPY) dyes.
Uniqueness
What sets 5-Methyl-5-phenoxy-2-(propan-2-yl)-1,3,2-dioxaborinane apart might be its specific combination of functional groups, which could confer unique reactivity or properties. For example, the presence of both a phenoxy group and a dioxaborinane ring might make it particularly versatile in certain chemical reactions.
属性
CAS 编号 |
89561-49-9 |
|---|---|
分子式 |
C13H19BO3 |
分子量 |
234.10 g/mol |
IUPAC 名称 |
5-methyl-5-phenoxy-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO3/c1-11(2)14-15-9-13(3,10-16-14)17-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
InChI 键 |
QZSRDFQWGUZMFW-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)OC2=CC=CC=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Methoxy-2-methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14392611.png)
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)
![4-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14392617.png)
![4-[3-(3-Phenoxyphenyl)propyl]aniline](/img/structure/B14392624.png)

![1,1'-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B14392633.png)

![Ethyl 4-hydroxydibenzo[b,d]furan-3-carboxylate](/img/structure/B14392649.png)


![2-[(4-Methylphenyl)carbamoyl]-1H-indene-3-carboxylic acid](/img/structure/B14392663.png)

